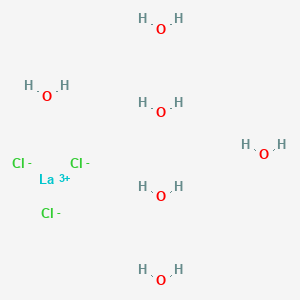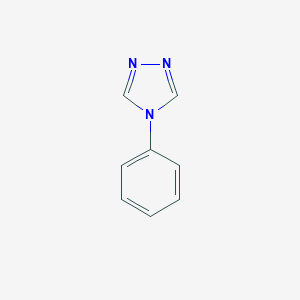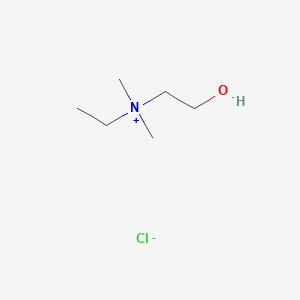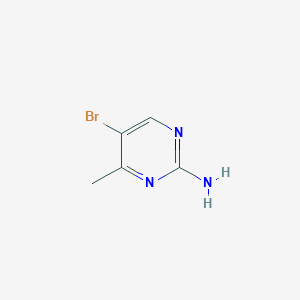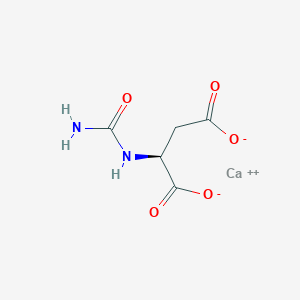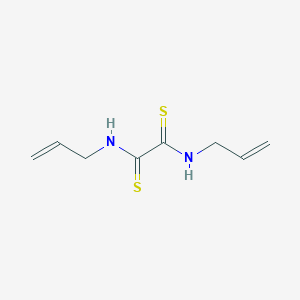
Ethanedithioamide, N,N'-di-2-propenyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Ethanedithioamide, N,N'-di-2-propenyl-(9CI) is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Ethanedithioamide, N,N'-di-2-propenyl-(9CI) can chelate heavy metals, preventing them from binding to cellular components and causing damage.
Biochemical and Physiological Effects:
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have antioxidant properties, which can help prevent oxidative damage to cells. Furthermore, Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has been shown to chelate heavy metals, preventing them from binding to cellular components and causing damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethanedithioamide, N,N'-di-2-propenyl-(9CI) in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, its antioxidant properties can help prevent oxidative damage to cells, making it useful in studying the effects of oxidative stress. However, one limitation of using Ethanedithioamide, N,N'-di-2-propenyl-(9CI) is its potential toxicity, which can affect the results of experiments and limit its use.
Orientations Futures
For the study of Ethanedithioamide, N,N'-di-2-propenyl-(9CI) include the development of new synthesis methods, the study of its mechanism of action, and the determination of its optimal dosage and administration for various applications.
Méthodes De Synthèse
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) can be synthesized using different methods. One of the most common methods is the reaction of ethanedithioamide with acrolein in the presence of a catalyst. The reaction yields Ethanedithioamide, N,N'-di-2-propenyl-(9CI) as the main product. Other methods include the reaction of ethanedithioamide with other aldehydes or ketones in the presence of a catalyst.
Applications De Recherche Scientifique
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has potential applications in various fields of scientific research. It has been studied for its anticancer properties due to its ability to inhibit the growth of cancer cells. It has also been studied for its antioxidant properties, which can help prevent oxidative damage to cells. Furthermore, Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.
Propriétés
Numéro CAS |
16271-17-3 |
|---|---|
Nom du produit |
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) |
Formule moléculaire |
C8H12N2S2 |
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
N,N'-bis(prop-2-enyl)ethanedithioamide |
InChI |
InChI=1S/C8H12N2S2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) |
Clé InChI |
RMCJPEWIRNINKM-UHFFFAOYSA-N |
SMILES isomérique |
C=CCN=C(C(=NCC=C)S)S |
SMILES |
C=CCNC(=S)C(=S)NCC=C |
SMILES canonique |
C=CCNC(=S)C(=S)NCC=C |
Autres numéros CAS |
16271-17-3 |
Synonymes |
1,2-Di(2-propenylamino)ethane-1,2-dithione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



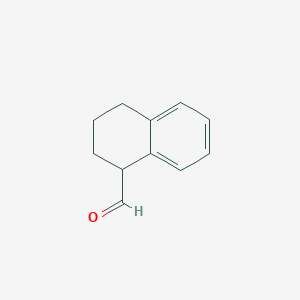
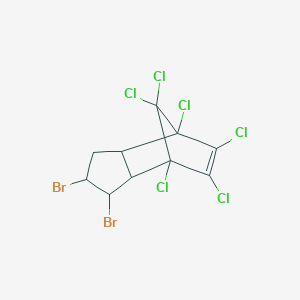
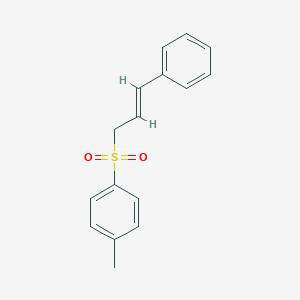
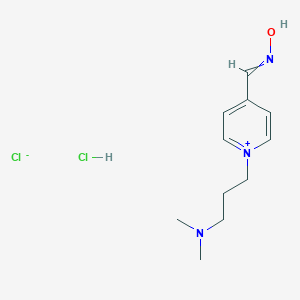
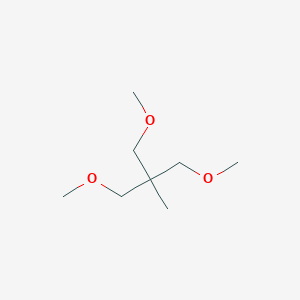
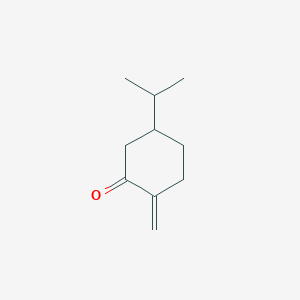
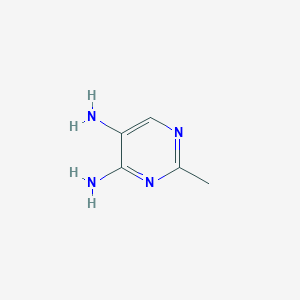
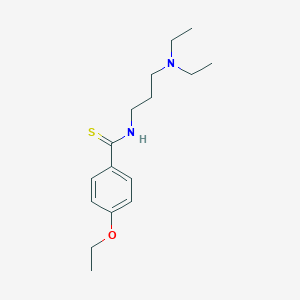
![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)
